molecular formula C14H18O2 B1324657 3-[(4-Methoxyphenyl)methyl]cyclohexanone CAS No. 898785-44-9

3-[(4-Methoxyphenyl)methyl]cyclohexanone

Cat. No. B1324657
M. Wt: 218.29 g/mol
InChI Key: HRUCIIVYHABPSG-UHFFFAOYSA-N
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Description

“3-[(4-Methoxyphenyl)methyl]cyclohexanone” is a compound with the molecular formula C14H18O2 . It is a clear, colorless liquid . This compound is an aromatic ketone and is reported to participate in the synthesis of 9-azamorphinan .


Synthesis Analysis

The compound was synthesized by the acetylation of the hydroxy group of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, which was formed by the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone .


Molecular Structure Analysis

The molecular weight of “3-[(4-Methoxyphenyl)methyl]cyclohexanone” is 218.29 g/mol . The IUPAC name for this compound is 3-[(4-methoxyphenyl)methyl]cyclohexan-1-one . The InChI code is 1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 26.3 Ų . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 218.130679813 g/mol . The compound is a light yellow oil .

Scientific Research Applications

Crystallographic Analysis

  • Synthesis and Structural Analysis: 3-[(4-Methoxyphenyl)methyl]cyclohexanone derivatives have been synthesized and analyzed for their crystal structures. The cyclohexanone ring often exhibits a chair conformation, contributing to the stability and properties of the compound. The crystal structure and molecular interactions like hydrogen bonds and van der Waals forces have been extensively studied to understand their crystallography and molecular arrangement (Mantelingu et al., 2007), (Begum et al., 2012), (Akhazzane et al., 2015).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives and Reaction Studies: The compound and its derivatives are involved in various chemical synthesis and reaction studies. These studies explore the reactivity, cycloaddition reactions, and synthesis of complex structures like biphenols containing cyclohexyl groups and spiro[cycloalkane-1,6′-[1,3,2]thiazaphosphixane]-2′,4′-disulfide derivatives. Such research provides insights into the reactivity and potential applications of these compounds in pharmaceuticals and material sciences (Koltunov et al., 2001), (Gössnitzer et al., 2001), (Lame, 2015), (Moustafa, 2003).

Crystal Packing and Molecular Conformations

  • Investigation of Molecular Conformations: Studies focus on the conformational analysis of the cyclohexanone ring and its derivatives. The orientation of substituent groups and the impact on molecular conformation are key research areas. Understanding these conformations is crucial in designing drugs and materials with desired properties (Park et al., 2012), (Parthiban et al., 2011).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUCIIVYHABPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642374
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)methyl]cyclohexanone

CAS RN

898785-44-9
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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